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Compound of Interest

Compound Name:
2-(5-Bromo-2-

fluorophenyl)imidazole

CAS No.: 1379324-48-7

Cat. No.: B2815124

Get Quote

Executive Summary
The compound 2-(5-Bromo-2-fluorophenyl)-1H-imidazole (CAS: 1379324-48-7) represents a

critical pharmacophore in medicinal chemistry, particularly within the development of kinase

inhibitors (e.g., p38 MAP kinase) and heme oxygenase modulators. Its structural utility lies in

the 2-phenylimidazole scaffold, which serves as a robust hydrogen-bond donor/acceptor motif

capable of engaging the hinge region of ATP-binding pockets.

This guide provides a definitive reference for the physicochemical properties, synthesis logic,

and analytical validation of this molecule. It is designed to move beyond simple data listing,

offering a causal explanation of how these parameters impact experimental design and

compound identification.

Physicochemical Specifications
The following data constitutes the core identity of the molecule. In quantitative workflows

(stoichiometry, library synthesis), reliance on the Exact Mass is critical for high-resolution mass

spectrometry (HRMS), while Molecular Weight should be used for molarity calculations.
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Table 1: Core Chemical Data
Parameter Value Technical Context

IUPAC Name
2-(5-Bromo-2-

fluorophenyl)-1H-imidazole

Defines substitution pattern

(ortho-fluoro, meta-bromo

relative to imidazole).

CAS Registry Number 1379324-48-7

Unique identifier for

procurement and database

indexing.

Molecular Formula C₉H₆BrFN₂
Stoichiometric basis for

reaction planning.

Molecular Weight 241.06 g/mol

Average mass weighted by

natural abundance; used for

weighing.

Exact Mass (Monoisotopic) 239.9699 Da

Based on ¹²C, ¹H, ⁷⁹Br, ¹⁹F,

¹⁴N. Critical for MS extraction

windows.

Isotopic Pattern M (100%), M+2 (~98%)
Characteristic 1:1 doublet due

to ⁷⁹Br/⁸¹Br natural abundance.

Polar Surface Area (PSA) ~28.7 Å²

Predictor of cell permeability;

imidazole N-H is a donor, N: is

an acceptor.

Synthesis & Reaction Logic
The construction of the 2-(5-Bromo-2-fluorophenyl)imidazole scaffold typically follows a

convergent synthesis strategy. The choice of the Debus-Radziszewski imidazole synthesis is

preferred due to its operational simplicity and ability to tolerate the electron-withdrawing fluorine

and bromine substituents on the phenyl ring.

Step-by-Step Methodology
Step 1: Precursor Preparation (Bromination)
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Starting Material: 2-Fluorobenzaldehyde.[1][2]

Reagents: Bromine (

) or N-Bromosuccinimide (NBS) with acid catalysis (e.g.,

or

).

Logic: The fluorine atom at the ortho position directs electrophilic aromatic substitution to the

para position relative to itself (meta to the aldehyde), favoring the formation of 5-bromo-2-

fluorobenzaldehyde.

Validation:

NMR must confirm the loss of the H5 proton and the specific coupling pattern of the
remaining aromatic protons.

Step 2: Imidazole Ring Formation

Reagents: 5-Bromo-2-fluorobenzaldehyde, Glyoxal (40% aq.), Ammonium Acetate (

).

Solvent: Methanol or Acetic Acid.

Mechanism: The ammonia condenses with the aldehyde to form an imine, which

subsequently reacts with glyoxal in a cyclization-dehydration sequence.

Critical Control Point: Temperature control (

to RT) is vital to prevent polymerization of glyoxal.

Synthesis Workflow Diagram

2-Fluorobenzaldehyde
(Starting Material)

Bromination
(Br2/H2SO4 or NBS)

Electrophilic Subst. Intermediate:
5-Bromo-2-fluorobenzaldehyde

Yields ~88% Debus-Radziszewski
(Glyoxal + NH4OAc)

Cyclization Target:
2-(5-Bromo-2-fluorophenyl)imidazole

Dehydration
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Figure 1: Convergent synthetic pathway from commercially available 2-fluorobenzaldehyde.

Analytical Validation (Self-Validating Protocols)
Trustworthiness in chemical biology relies on rigorous characterization. For 2-(5-Bromo-2-
fluorophenyl)imidazole, the presence of Bromine and Fluorine provides unique spectroscopic

handles that make the data "self-validating."

Mass Spectrometry (MS) Validation
The bromine atom acts as a built-in label.

Protocol: Electrospray Ionization (ESI) in Positive Mode (

).

Expected Result: You must observe two major peaks of nearly equal intensity separated by 2

mass units.

Peak A (⁷⁹Br): m/z ~241.0

Peak B (⁸¹Br): m/z ~243.0

Failure Mode: If you see a single peak at 241, the bromine is absent (likely debromination

occurred). If the ratio is not ~1:1, there is contamination.

Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆):

Imidazole Singlet: ~12.5 ppm (broad, NH).

Imidazole CH: ~7.0–7.3 ppm (often appearing as a singlet or doublet depending on

tautomerism).

Phenyl Protons: distinct splitting due to F-coupling (
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).

¹⁹F NMR:

Essential for confirming the integrity of the C-F bond. Expect a signal around -110 to -120

ppm (relative to

).

QA/QC Decision Tree
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Figure 2: Analytical decision matrix for confirming compound identity and purity.

Applications in Drug Discovery[3]
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Understanding the molecular weight and formula is merely the starting point. This specific

scaffold is highly valued for:

Fragment-Based Drug Design (FBDD): With a MW of 241 Da, it classifies as a "fragment"

(Rule of 3 compliant). It can be soaked into protein crystals to identify binding hotspots.

Kinase Inhibition: The imidazole nitrogen pair acts as a donor-acceptor motif, mimicking the

adenine ring of ATP. The 5-bromo and 2-fluoro substituents allow for:

Halogen Bonding: The Br atom can engage in halogen bonding with backbone carbonyls.

Metabolic Stability: The Fluorine atom blocks metabolic oxidation at the susceptible phenyl

position.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Bromo-2-fluorophenyl)imidazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2815124/docs#technical-specification-
characterization-guide-2-5-bromo-2-fluorophenyl-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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